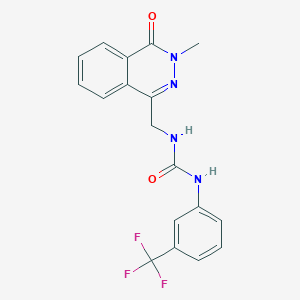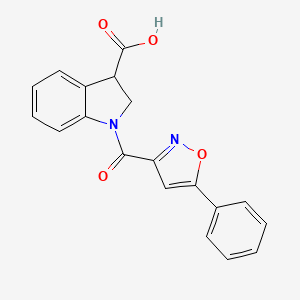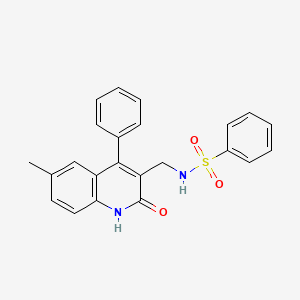
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, commonly known as DMTT, is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
科学的研究の応用
Antitumor Activity and Molecular Docking Studies
A novel series of compounds with structural features similar to the specified chemical were synthesized and evaluated for their in vitro antitumor activity. The results demonstrated significant broad-spectrum antitumor activity, which was found to be more potent compared to the positive control 5-FU. Molecular docking methodologies were employed to study the binding interactions of these compounds with ATP binding sites of specific proteins, such as EGFR-TK and B-RAF kinase, suggesting a mechanism of action through inhibition of these kinases, which could be relevant to the cancer treatment research field (Al-Suwaidan et al., 2016).
Synthesis of Novel Compounds with Biological Activities
Another study focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antibacterial and antiproliferative activities. These compounds were shown to possess significant activity against pathogenic bacteria and cancer cell lines, indicating the potential for developing new therapeutic agents based on 1,3,4-oxadiazole scaffolds. This research underscores the importance of such compounds in the development of new drugs with enhanced biological activities (Al-Wahaibi et al., 2021).
Herbicidal Activity
The synthesis and characterization of compounds containing the 1,3,4-oxadiazole ring and their evaluation for herbicidal activity were also explored. One compound in particular showed effective herbicidal activity, highlighting the agricultural applications of such chemical entities. This area of research is crucial for developing new herbicides with specific modes of action, contributing to the management of weed resistance (Liu et al., 2008).
特性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-4-7-16(8-5-13)26-11-10-18(24)21-20-23-22-19(25-20)17-9-6-14(2)12-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKDAKJJMITSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2695616.png)
![N-(1-(thiazol-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695617.png)


![2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B2695624.png)


![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2695630.png)

![1-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2695635.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2695636.png)
![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2695637.png)
![N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide](/img/structure/B2695638.png)